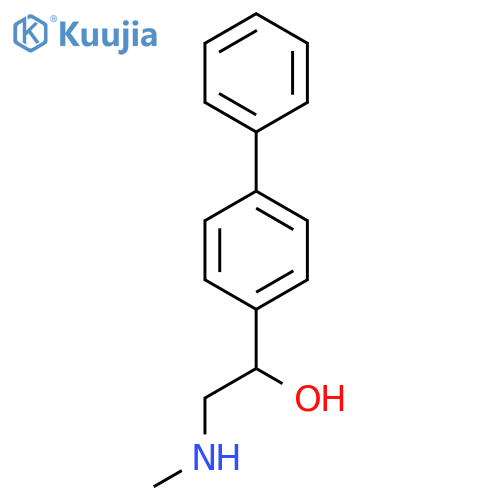Cas no 854243-21-3 (2-(Methylamino)-1-(4-phenylphenyl)ethan-1-ol)

854243-21-3 structure
商品名:2-(Methylamino)-1-(4-phenylphenyl)ethan-1-ol
2-(Methylamino)-1-(4-phenylphenyl)ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- AKOS012066744
- 2-(methylamino)-1-(4-phenylphenyl)ethan-1-ol
- EN300-1869578
- 854243-21-3
- CS-0352427
- 1-([1,1'-biphenyl]-4-yl)-2-(methylamino)ethan-1-ol
- 2-(Methylamino)-1-(4-phenylphenyl)ethan-1-ol
-
- インチ: 1S/C15H17NO/c1-16-11-15(17)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10,15-17H,11H2,1H3
- InChIKey: QCQBQJKJPDCSPE-UHFFFAOYSA-N
- ほほえんだ: OC(CNC)C1C=CC(C2C=CC=CC=2)=CC=1
計算された属性
- せいみつぶんしりょう: 227.131014166g/mol
- どういたいしつりょう: 227.131014166g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 205
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 32.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
2-(Methylamino)-1-(4-phenylphenyl)ethan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1423097-50mg |
1-([1,1'-biphenyl]-4-yl)-2-(methylamino)ethan-1-ol |
854243-21-3 | 98% | 50mg |
¥20217.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1423097-1g |
1-([1,1'-biphenyl]-4-yl)-2-(methylamino)ethan-1-ol |
854243-21-3 | 98% | 1g |
¥27723.00 | 2024-07-28 | |
| Enamine | EN300-1869578-1g |
2-(methylamino)-1-(4-phenylphenyl)ethan-1-ol |
854243-21-3 | 1g |
$699.0 | 2023-09-18 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1423097-500mg |
1-([1,1'-biphenyl]-4-yl)-2-(methylamino)ethan-1-ol |
854243-21-3 | 98% | 500mg |
¥24866.00 | 2024-07-28 | |
| Enamine | EN300-1869578-0.05g |
2-(methylamino)-1-(4-phenylphenyl)ethan-1-ol |
854243-21-3 | 0.05g |
$587.0 | 2023-09-18 | ||
| Enamine | EN300-1869578-5.0g |
2-(methylamino)-1-(4-phenylphenyl)ethan-1-ol |
854243-21-3 | 5g |
$2981.0 | 2023-05-26 | ||
| Enamine | EN300-1869578-10.0g |
2-(methylamino)-1-(4-phenylphenyl)ethan-1-ol |
854243-21-3 | 10g |
$4421.0 | 2023-05-26 | ||
| Enamine | EN300-1869578-1.0g |
2-(methylamino)-1-(4-phenylphenyl)ethan-1-ol |
854243-21-3 | 1g |
$1029.0 | 2023-05-26 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1423097-100mg |
1-([1,1'-biphenyl]-4-yl)-2-(methylamino)ethan-1-ol |
854243-21-3 | 98% | 100mg |
¥21153.00 | 2024-07-28 | |
| Enamine | EN300-1869578-0.5g |
2-(methylamino)-1-(4-phenylphenyl)ethan-1-ol |
854243-21-3 | 0.5g |
$671.0 | 2023-09-18 |
2-(Methylamino)-1-(4-phenylphenyl)ethan-1-ol 関連文献
-
Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277
-
Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
-
Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832
-
5. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745
854243-21-3 (2-(Methylamino)-1-(4-phenylphenyl)ethan-1-ol) 関連製品
- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)
- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)
- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)
- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)
- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)
- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)
- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)
- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)
- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)
- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
